(5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC17926486
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O4S |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | (5E)-2-(2,4-dimethylphenyl)imino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H18N2O4S/c1-11-4-5-14(12(2)6-11)21-20-22-19(23)18(27-20)8-13-7-16-17(26-10-25-16)9-15(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,23)/b18-8+ |
| Standard InChI Key | ZNWBZWQEHUQJDU-QGMBQPNBSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/S2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC4=C(C=C3OC)OCO4)S2)C |
Introduction
Chemical Architecture and Structural Significance
Core Framework and Substituent Analysis
The molecule’s backbone consists of a 1,3-thiazol-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. At position 2 of the thiazole ring, a 2,4-dimethylanilino group is attached, introducing a tertiary amine functionality with ortho- and para-methyl groups that enhance steric bulk and lipophilicity. Position 5 features a (6-methoxy-1,3-benzodioxol-5-yl)methylidene substituent, which incorporates a fused benzodioxole system with a methoxy group at position 6 and a methylidene bridge connecting it to the thiazole core .
Electronic and Steric Considerations
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Thiazole Ring: The electron-withdrawing nature of the thiazol-4-one ring influences electron distribution, potentially enhancing interactions with biological targets such as enzymes or receptors .
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Benzodioxole Moiety: The 1,3-benzodioxole component contributes electron-rich aromaticity, while the methoxy group at position 6 augments electron-donating effects, facilitating π-π stacking or hydrogen bonding .
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2,4-Dimethylanilino Group: The methyl groups at positions 2 and 4 of the aniline ring modulate solubility and membrane permeability, critical for pharmacokinetic optimization .
Synthetic Methodologies and Analytical Characterization
Synthetic Routes
The synthesis of this compound likely involves multi-step protocols, drawing from established methods for analogous thiazole derivatives:
Thiazol-4-one Core Formation
A Hantzsch thiazole synthesis is typically employed, involving the condensation of a thiourea derivative with an α-halo ketone. For example, reacting 2,4-dimethylphenylthiourea with α-bromoacetylbenzodioxole could yield the thiazole backbone .
Functionalization of the Benzodioxole Moiety
The 6-methoxy-1,3-benzodioxol-5-yl group may be synthesized separately via:
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Methylation of 5-hydroxy-1,3-benzodioxole using methyl iodide in the presence of a base.
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Oxidation and cyclization of a pre-functionalized benzene derivative to form the dioxole ring .
Final Condensation
A Knoevenagel condensation between the thiazol-4-one intermediate and the benzodioxole aldehyde derivative introduces the methylidene bridge, with the (5E) configuration stabilized by conjugation .
Spectroscopic Characterization
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1H NMR: Key signals include:
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13C NMR: Peaks at δ 165–170 ppm (C=O of thiazol-4-one), δ 150–155 ppm (C=N of thiazole), and δ 100–110 ppm (benzodioxole carbons) .
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Mass Spectrometry: A molecular ion peak at m/z ≈ 410 (calculated for C21H19N2O4S) .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Thiazole derivatives with electron-rich substituents show broad-spectrum antimicrobial activity. The 2,4-dimethylanilino group may disrupt bacterial cell membranes, while the benzodioxole system inhibits fungal cytochrome P450 enzymes .
Comparative Analysis with Structural Analogs
Future Directions and Research Opportunities
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In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific toxicity in rodent models.
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Structural Optimization: Modify the benzodioxole methoxy group to trifluoromethoxy for enhanced metabolic stability.
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Target Identification: Use molecular docking to predict interactions with oncogenic kinases (e.g., EGFR, BRAF).
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